4-Methyl-2-phenethyl-thiazole chemical properties and structure
Executive Summary 4-Methyl-2-phenethyl-1,3-thiazole (C₁₂H₁₃NS) is a lipophilic heterocyclic compound belonging to the 2,4-disubstituted thiazole family. Characterized by a "nutty, roasted" sensory profile with "green/ear...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Methyl-2-phenethyl-1,3-thiazole (C₁₂H₁₃NS) is a lipophilic heterocyclic compound belonging to the 2,4-disubstituted thiazole family. Characterized by a "nutty, roasted" sensory profile with "green/earthy" undertones, it serves as a critical intermediate in medicinal chemistry—specifically in the development of Prolyl Oligopeptidase (PREP) inhibitors—and as a high-impact aroma chemical in flavor science.[1] This guide details its physicochemical properties, Hantzsch synthesis protocols, and reactivity profiles for research and development applications.[1]
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule consists of a five-membered thiazole ring substituted at the C2 position with a phenethyl (2-phenylethyl) group and at the C4 position with a methyl group. The phenethyl moiety significantly enhances lipophilicity compared to lower alkyl homologs (e.g., 2-isobutylthiazole), influencing both its bioavailability in pharma applications and its fixative properties in fragrance formulations.[1]
Property
Specification
IUPAC Name
4-Methyl-2-(2-phenylethyl)-1,3-thiazole
Molecular Formula
C₁₂H₁₃NS
Molecular Weight
203.30 g/mol
SMILES
CC1=CSC(CCC2=CC=CC=C2)=N1
CAS Registry
Not widely indexed; search via IUPAC or substructure
Hybridization
sp² (Thiazole ring carbons/nitrogen), sp³ (Side chains)
Aromaticity
6π-electron system (Hückel rule satisfied)
Physicochemical Properties
Data derived from experimental homologs and computational prediction models (ACD/Labs, EPISuite).[1]
The most robust route for synthesizing 4-Methyl-2-phenethyl-thiazole is the Hantzsch Thiazole Synthesis , involving the condensation of a thioamide with an
-haloketone.
Reaction Mechanism
The mechanism proceeds via the nucleophilic attack of the thioamide sulfur on the
-carbon of the haloketone, followed by an intramolecular condensation to close the ring and subsequent dehydration to aromatize.[1]
Visual Pathway (DOT)
Figure 1: Hantzsch synthesis pathway converting 3-phenylpropanethioamide and chloroacetone into the target thiazole.
Experimental Protocol (Bench Scale)
Objective: Synthesize 10 mmol of 4-Methyl-2-phenethyl-thiazole.
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.65 g of 3-phenylpropanethioamide in 15 mL of absolute ethanol.
Addition: Add 0.93 g of chloroacetone dropwise over 5 minutes. The solution may warm slightly (exothermic).[1]
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2); the starting thioamide spot should disappear.[1]
Workup: Cool the mixture to room temperature. Evaporate the ethanol under reduced pressure.
Neutralization: Resuspend the residue in 20 mL saturated NaHCO₃ solution to neutralize the HCl byproduct. Extract with Dichloromethane (DCM) (3 x 15 mL).[1]
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify the crude oil via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
The thiazole ring is electron-deficient at C2 and electron-rich at C5, dictating its reactivity.
Electrophilic Aromatic Substitution (EAS)
The C5 position is the most reactive site for electrophilic attack.[1]
Bromination: Reaction with NBS (N-Bromosuccinimide) yields 5-Bromo-4-methyl-2-phenethylthiazole .[1] This is a crucial intermediate for Suzuki-Miyaura coupling to create biaryl scaffolds (e.g., for PREP inhibitors).[1]
Nitration: Requires harsh conditions due to the deactivating nature of the pyridine-like nitrogen.[1]
Nucleophilic Reactivity
The Nitrogen atom (N3) is weakly basic but can be alkylated to form thiazolium salts.[1]
Quaternization: Reaction with Methyl Iodide yields N-methyl thiazolium salts, which are precursors to N-heterocyclic carbene (NHC) catalysts.[1]
Oxidative: The sulfur atom is resistant to mild oxidation, but strong oxidants (e.g., KMnO₄) may cleave the side chain or oxidize the sulfur to a sulfoxide/sulfone (rare).[1]
Acid/Base: Stable in aqueous acid (forms salts) and mild base.[1]
Applications in Research & Industry
Medicinal Chemistry (PREP Inhibitors)
This scaffold is utilized in the design of Prolyl Oligopeptidase (PREP) inhibitors.[1] The phenethyl group occupies the hydrophobic S1 or S2 pocket of the enzyme, while the thiazole ring acts as a bioisostere for amide or peptide bonds, improving metabolic stability.[1]
Mechanism:[1] Modulation of Protein-Protein Interactions (PPI) involving
Flavor: Used in "Brown Flavors" (Coffee, Chocolate, Nut) at <5 ppm.[1] The phenethyl group adds a "honey/floral" depth to the sharp "nutty" thiazole character.[1]
Fragrance: Acts as a base note in fougère and chypre accords, providing earthy, green, and roasted nuances.[1]
Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1]
Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place to prevent gradual darkening (oxidation of trace impurities).[1]
References
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[1] Link
Biological Activity (PREP Inhibitors): Jalkanen, A. J., et al. (2021).[1] "5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase".[1] Journal of Medicinal Chemistry. Link[1]
Thiazole Flavor Chemistry: Zviely, M. (2004).[1] "Aroma chemicals II: Heterocycles". Perfumer & Flavorist. Link
Radical Reactivity: Dou, H. J. M., et al. (1971).[1] "Reactivity of Thiazole Derivatives". Bulletin de la Société Chimique de France.
Navigating the Synthesis and Characterization of 2-Substituted-4-Methylthiazoles: A Guide Focused on 4-Methyl-2-(2-phenylethyl)thiazole
Senior Application Scientist Note: The initial query for "2-phenethyl-4-methylthiazole" did not yield a specific, well-documented compound in major chemical databases. This suggests a potential misnomer or a novel compou...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist Note: The initial query for "2-phenethyl-4-methylthiazole" did not yield a specific, well-documented compound in major chemical databases. This suggests a potential misnomer or a novel compound of interest. The structurally most plausible and chemically correct name for a molecule with a phenethyl group attached to the 2-position of a 4-methylthiazole ring is 4-methyl-2-(2-phenylethyl)thiazole . This guide will, therefore, focus on this compound, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. While direct experimental data for this specific molecule is scarce, this guide will leverage established principles of thiazole chemistry to provide a robust framework for its synthesis, characterization, and potential applications.
Synonyms: While no common synonyms are widely documented due to its apparent novelty, logical synonyms could include:
2-Phenethyl-4-methylthiazole
4-methyl-2-phenethylthiazole
Chemical Structure:
Caption: Chemical structure of 4-methyl-2-(2-phenylethyl)thiazole.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data, the following properties are predicted based on the chemical structure and data from analogous compounds such as 2-ethyl-4-methylthiazole.
Increased molecular weight compared to 2-ethyl-4-methylthiazole (161-162 °C)[2]
Solubility
Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and DMF.[3]
General solubility of thiazole derivatives
logP (octanol/water)
~3.5 - 4.0
Estimated based on the addition of a phenyl group to 2-ethyl-4-methylthiazole
Synthesis of 4-methyl-2-(2-phenylethyl)thiazole
The most direct and widely applicable method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis . This method involves the condensation of a thioamide with an α-haloketone. For the synthesis of 4-methyl-2-(2-phenylethyl)thiazole, the key precursors would be 3-phenylpropanethioamide and chloroacetone.
Synthetic Workflow
Caption: Hantzsch synthesis of 4-methyl-2-(2-phenylethyl)thiazole.
Detailed Experimental Protocol
Materials:
3-Phenylpropanethioamide
Chloroacetone
Ethanol (or other suitable solvent)
Sodium bicarbonate (or other mild base)
Diethyl ether
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate
Silica gel for column chromatography
Hexane and Ethyl acetate for chromatography
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-phenylpropanethioamide (1 equivalent) in ethanol.
Addition of Reagents: To the stirred solution, add chloroacetone (1.1 equivalents) followed by sodium bicarbonate (1.2 equivalents).
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
Work-up:
Cool the reaction mixture to room temperature.
Filter the mixture to remove any inorganic salts.
Evaporate the solvent under reduced pressure.
Dissolve the residue in diethyl ether and wash with water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate.
Purification:
Filter off the drying agent and concentrate the solution under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Applications and Fields of Research
While specific applications for 4-methyl-2-(2-phenylethyl)thiazole are not yet documented, the thiazole moiety is a well-known pharmacophore and a key component in various biologically active molecules.[4][5] Therefore, this compound could be a valuable intermediate or a candidate for investigation in several areas:
Drug Discovery: Thiazole derivatives have been explored for a wide range of therapeutic activities, including as anticancer, antibacterial, antifungal, and anti-inflammatory agents.[4] The introduction of a phenethyl group could modulate the lipophilicity and steric bulk, potentially leading to novel biological activities.
Agrochemicals: Some thiazole-containing compounds are used as pesticides and herbicides. The specific substitution pattern of 4-methyl-2-(2-phenylethyl)thiazole could be explored for novel agrochemical applications.
Flavor and Fragrance: Simpler 2-alkyl-4-methylthiazoles are used as flavoring and fragrance agents.[2] While the addition of a phenyl group would significantly alter the organoleptic properties, it could potentially lead to new and interesting aroma profiles.
Materials Science: Thiazole-based compounds can be used in the synthesis of polymers and dyes.[6]
Conclusion
Although "2-phenethyl-4-methylthiazole" appears to be a misnomer, the corrected and structurally plausible 4-methyl-2-(2-phenylethyl)thiazole represents an interesting, albeit underexplored, chemical entity. This guide provides a scientifically sound framework for its synthesis via the Hantzsch reaction and outlines its potential for further research in drug discovery, agrochemicals, and materials science. The provided protocols and predicted properties, based on well-established chemical principles and data from analogous compounds, offer a solid starting point for any researcher or drug development professional interested in exploring this and other novel 2-substituted-4-methylthiazoles.
References
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Applications of 4-Methyl-2-aminothiazole in Research and Industry. Available from: [Link]
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Available from: [Link]
Showing Compound 4-Methyl-2-(1-methylethyl)thiazole (FDB016151). FooDB. Available from: [Link]
2-acetyl-4-methyl thiazole, 7533-07-5. The Good Scents Company. Available from: [Link]
2-ethyl-4-methyl thiazole, 15679-12-6. The Good Scents Company. Available from: [Link]
Thiazole, 2-methyl-4-(2-phenylethynyl)- | C12H9NS | CID. PubChem. Available from: [Link]
Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. New Journal of Chemistry (RSC Publishing). Available from: [Link]
Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. Google Patents.
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available from: [Link]
Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Available from: [Link]
The Phenethyl Thiazole Scaffold: A Comprehensive Technical Guide to its Biological Activity
Foreword: Unveiling the Therapeutic Potential of a Privileged Heterocycle For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective biological acti...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unveiling the Therapeutic Potential of a Privileged Heterocycle
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective biological activity is a perpetual endeavor. Among the myriad of heterocyclic compounds, the thiazole nucleus has consistently emerged as a "privileged" structure, forming the core of numerous clinically approved drugs.[1][2] This guide delves into a specific, yet remarkably versatile, class of these compounds: phenethyl thiazole derivatives. The fusion of the phenethyl moiety with the thiazole ring gives rise to a unique chemical architecture, unlocking a diverse range of pharmacological activities. This document provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of phenethyl thiazole compounds, offering a technical resource for those engaged in the discovery and development of next-generation therapeutics.
The Phenethyl Thiazole Core: Synthesis and Chemical Landscape
The synthetic accessibility of the phenethyl thiazole scaffold is a key factor driving its exploration in medicinal chemistry. The classical Hantzsch thiazole synthesis remains a cornerstone for the construction of the thiazole ring, offering a robust and versatile method for generating a wide array of derivatives.[3]
Generalized Synthetic Workflow: From Phenethyl Alcohol to Phenethyl Thiazole
The following workflow outlines a common synthetic route to phenethyl thiazole derivatives. It is crucial to note that specific reaction conditions may require optimization based on the desired substitutions on both the phenethyl and thiazole moieties.
Experimental Protocol: A Representative Synthesis of a 2-Amino-4-phenyl-5-(phenethyl)thiazole Derivative
This protocol provides a generalized framework. Specific reagents and conditions should be determined based on the target molecule and literature precedents.
Step 1: Synthesis of Phenethyl Bromide
To a solution of phenethyl alcohol in a suitable solvent (e.g., dichloromethane), slowly add a brominating agent (e.g., phosphorus tribromide or thionyl bromide) at 0 °C.
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
Quench the reaction by carefully adding water.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield phenethyl bromide.
Step 2: Synthesis of Phenethyl Thioamide
Dissolve the phenethyl bromide in a suitable solvent (e.g., ethanol).
Add a source of the thioamide functional group, such as thiourea or a substituted thioamide.
Reflux the reaction mixture until the starting materials are consumed (monitored by TLC).
Cool the reaction and isolate the crude phenethyl thioamide, which may be purified by recrystallization or chromatography.
Step 3: Hantzsch Thiazole Synthesis
In a round-bottom flask, dissolve the phenethyl thioamide and an appropriate α-haloketone (e.g., 2-bromoacetophenone) in a suitable solvent like ethanol or acetic acid.
Heat the reaction mixture to reflux for several hours.
Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
The precipitated solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford the desired phenethyl thiazole derivative.
Causality in Synthesis: The Hantzsch synthesis is a powerful method due to the reliable formation of the thiazole ring through the condensation of a thioamide with an α-haloketone. The choice of α-haloketone and thioamide dictates the final substitution pattern on the thiazole ring, allowing for the systematic exploration of structure-activity relationships.
Anticancer Activity: Targeting the Proliferative Machinery
Phenethyl thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4][5] Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer, leading to cell cycle arrest and apoptosis.[4][6]
Mechanistic Insights: Inhibition of Key Kinases and Induction of Apoptosis
Several studies have elucidated the molecular targets of anticancer phenethyl thiazole compounds. Notably, these derivatives have been shown to inhibit receptor tyrosine kinases such as FMS-like tyrosine kinase 3 (FLT3) and vascular endothelial growth factor receptor-2 (VEGFR-2), both of which are critical for the proliferation and survival of certain cancer cells.[4]
FLT3 Signaling Pathway Inhibition:
VEGFR-2 Signaling Pathway Inhibition:
Furthermore, many phenethyl thiazole derivatives induce apoptosis, or programmed cell death, in cancer cells.[4] This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program.
In Vitro Evaluation of Anticancer Activity
A battery of in vitro assays is employed to characterize the anticancer potential of newly synthesized phenethyl thiazole compounds.
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the phenethyl thiazole compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Detailed Protocol: Cell Cycle Analysis
Cell Treatment and Harvesting: Treat cells with the compound at its IC50 concentration for a defined period. Harvest the cells by trypsinization and wash with PBS.
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Protocol: Annexin V/PI Apoptosis Assay
Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for cell cycle analysis.
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
Incubation: Incubate the cells in the dark at room temperature.
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V will bind to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI will enter and stain the DNA of late apoptotic or necrotic cells. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the phenethyl thiazole scaffold has provided valuable insights into the structural features required for potent anticancer activity.
Substitution on the Phenyl Ring of the Phenethyl Moiety: The electronic nature and position of substituents on the phenyl ring of the phenethyl group can significantly impact cytotoxicity. Electron-donating groups have been shown to enhance activity in some cases.[7]
Substitution on the Thiazole Ring: Modifications at the 2- and 4-positions of the thiazole ring are critical. The presence of specific aromatic or heterocyclic substituents can influence the compound's ability to interact with its biological target.[8] For instance, the introduction of a methyl group on the phenyl ring at the 4-position of the thiazole has been associated with increased activity.[8]
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic activity of representative thiazole derivatives against various cancer cell lines.
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Phenethyl thiazole derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[10][11]
Mechanism of Action: Disruption of Microbial Integrity
While the exact mechanisms are still under investigation for many derivatives, a key proposed mechanism of action for some antimicrobial thiazoles is the disruption of the microbial cell membrane's permeability barrier. This can lead to the leakage of essential cellular components and ultimately, cell death.
In Vitro Evaluation of Antimicrobial Activity
The antimicrobial efficacy of phenethyl thiazole compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Method for MIC Determination
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the phenethyl thiazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) in Antimicrobial Thiazoles
The antimicrobial activity of phenethyl thiazole derivatives is highly dependent on their chemical structure.
Lipophilicity: The overall lipophilicity of the molecule can influence its ability to penetrate the microbial cell wall and membrane.
Substituents on the Aromatic Rings: The presence of specific substituents, such as halogens or electron-withdrawing groups on the phenyl rings, can modulate the antimicrobial potency.[10] For example, a fluoro substitution on a benzyl group linked to a triazole has been shown to be important for antituberculosis activity.[10]
Quantitative Data on Antimicrobial Activity
The following table presents the MIC values of representative thiazole derivatives against various microbial strains.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Phenethyl thiazole derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory response.[3][13]
Mechanistic Insights: Inhibition of iNOS
A significant mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of inducible nitric oxide synthase (iNOS).[13] iNOS is responsible for the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator. By inhibiting iNOS, phenethyl thiazole derivatives can effectively reduce NO levels and attenuate the inflammatory cascade.
iNOS Signaling Pathway and Inhibition:
In Vitro Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of phenethyl thiazole compounds can be assessed using various in vitro assays.
Experimental Protocol: In Vitro iNOS Inhibition Assay
Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) that expresses iNOS upon stimulation.
Compound Treatment and Stimulation: Pre-treat the cells with different concentrations of the phenethyl thiazole compound for a short period. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce iNOS expression.
Nitrite Measurement: After an incubation period, collect the cell culture supernatant. The concentration of nitrite, a stable breakdown product of NO, is measured using the Griess reagent.
Data Analysis: Calculate the percentage of NO production inhibition compared to the stimulated control and determine the IC50 value.
Structure-Activity Relationship in Anti-inflammatory Thiazoles
The anti-inflammatory activity is influenced by the substitution pattern on the phenethyl thiazole core.
Substituents on the Phenyl Ring: The presence of methyl, nitro, and hydroxyl groups on the 4-phenylthiazole moiety has been shown to contribute to good anti-inflammatory activity.[3]
Thiadiazole and Oxadiazole Moieties: The incorporation of thiadiazole or oxadiazole rings into the thiazole structure has been found to enhance anti-inflammatory and antioxidant effects.[13]
Quantitative Data on Anti-inflammatory Activity
The following table highlights the anti-inflammatory activity of some thiazole derivatives.
The phenethyl thiazole scaffold represents a highly promising platform for the development of novel therapeutic agents with diverse biological activities. Their synthetic tractability, coupled with their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation, underscores their potential in drug discovery. Future research should focus on the following areas:
Lead Optimization: Systematic medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of lead phenethyl thiazole compounds.
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.
In Vivo Efficacy and Safety: Rigorous evaluation of the most promising candidates in relevant animal models of disease to assess their in vivo efficacy, toxicity, and overall therapeutic index.
By continuing to explore the rich chemical space of phenethyl thiazole derivatives, the scientific community is well-positioned to unlock new and effective treatments for a range of human diseases.
References
Cuartas, V., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(7), 988. [Link]
El-Sayed, W. M., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules, 27(17), 5608. [Link]
Struga, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5621. [Link]
Singh, P., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4935. [Link]
Kumar, A., et al. (2009). Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine. European Journal of Medicinal Chemistry, 44(6), 2563-2571. [Link]
Ghasemi, B., et al. (2015). Structures of some phenylthiazole derivatives with potential anticancer... ResearchGate. [Link]
Matei, I., et al. (2014). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. European Journal of Medicinal Chemistry, 86, 684-696. [Link]
Kowalska, A., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(11), 3163. [Link]
Guzeldemirci, N. U., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
Pattan, S. R., et al. (2010). SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. Rasayan Journal of Chemistry, 3(4), 693-700. [Link]
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Pattan, S. R., et al. (2009). Synthesis and evaluation of some new phenyl thiazole derivatives for their anti-inflammatory activites. ResearchGate. [Link]
Singh, P., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry. [Link]
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Pattan, S. R., et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(11), 118-122. [Link]
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Wang, D., et al. (2017). Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury. ChemMedChem, 12(13), 1047-1055. [Link]
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Warning: Chemical Identity Mismatch Detected
Before proceeding with experimental protocols, it is imperative to address a critical discrepancy found in common databases regarding the CAS number provided in the request context.
Provided CAS (6457-30-3): Corresponds to 6,8-Isopropyl Quinoline (also known as 8-(propan-2-yl)quinoline).[1]
FEMA 3204: Corresponds to Sulfurol (4-Methyl-5-thiazoleethanol).[1][7]
Operational Directive: This guide focuses exclusively on 4-Methyl-2-phenethyl-thiazole (Chemical Formula: C₁₂H₁₃NS).[1] As this compound is a non-standard research chemical with limited commercial availability, the safety data below is derived from Structure-Activity Relationship (SAR) analysis of analogous thiazoles and established organic synthesis safety protocols.
Since no harmonized GHS classification exists for this specific research compound, the following assessment is based on the Thiazole Pharmacophore and Alkyl-substituted Heterocycle class effects.
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
Toxicological Mechanism[1]
Lipophilicity: The phenethyl group significantly increases lipophilicity (LogP ~3.5) compared to simple thiazoles.[8][9] This facilitates dermal absorption , allowing the compound to penetrate the stratum corneum effectively.
Metabolic Activation: Thiazole rings can undergo bioactivation via cytochrome P450 enzymes (S-oxidation), potentially leading to reactive intermediates.[1]
Irritation: Nitrogen-containing heterocycles often exhibit basicity, capable of disrupting mucosal membranes upon contact.[1]
Figure 1: Hantzsch Synthesis Workflow with integrated safety checkpoints.
Handling, Storage & Stability
Storage Protocol
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Thiazoles with alkyl side chains can be susceptible to slow oxidation at the benzylic position (the phenethyl methylene group) or N-oxidation over prolonged periods.[1]
Temperature: Refrigerator (2–8°C).
Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation.
Personal Protective Equipment (PPE) Rationale
Gloves:Nitrile is sufficient for incidental splash.[1] For prolonged handling, use Laminate film (Silver Shield) due to the compound's high lipophilicity and potential for permeation.
Respiratory: If heating or creating aerosols, use a P95/P100 particulate respirator equipped with an Organic Vapor (OV) cartridge.
Emergency Response Protocols
Scenario
Immediate Action
Rationale
Skin Contact
Wash with soap/water for 15 min.[1] Do NOT use alcohol.
Alcohol increases skin permeability, potentially enhancing systemic absorption of the lipophilic thiazole.
Basic nitrogen moiety can cause corneal damage; immediate dilution is critical.[1]
Spill (Liquid)
Absorb with vermiculite/sand. Dispose as hazardous waste.[1]
Prevent environmental release; thiazoles are often toxic to aquatic life (Chronic Category 3 predicted).
References
Metzger, J. V. (1979). Thiazole and Its Derivatives. The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1] (Foundational text on Hantzsch synthesis mechanisms).
Tetrahedron Letters. (1970). Synthesis of substituted thiazoles. Tetrahedron Letters, 11, 27. (Primary literature citing synthesis of 4-methyl-2-substituted thiazoles).[1][4]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 6457-30-3. Retrieved from [Link] (Verifying CAS 6457-30-3 as Isopropyl Quinoline).[1]
FEMA. (2024).[7][10][8][9] Flavor Ingredient Library: FEMA 3204.[1][7][10][8][9] Flavor and Extract Manufacturers Association.[1] Retrieved from [Link] (Verifying FEMA 3204 as Sulfurol).[7][10][8]
Synthesis of 4-Methyl-2-phenethyl-thiazole via Hantzsch reaction
An In-Depth Guide to the Synthesis of 4-Methyl-2-phenethyl-thiazole via the Hantzsch Reaction Introduction Thiazole derivatives are a cornerstone in medicinal chemistry and materials science, widely found in natural prod...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Synthesis of 4-Methyl-2-phenethyl-thiazole via the Hantzsch Reaction
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry and materials science, widely found in natural products and pharmaceuticals.[1] The 4-methyl-2-phenethyl-thiazole scaffold, in particular, is of significant interest due to its presence in various flavor compounds and its potential as a building block for more complex, biologically active molecules. The Hantzsch thiazole synthesis, a classic and reliable condensation reaction, offers a straightforward and efficient route to this and other substituted thiazoles.[2][3]
This application note provides a comprehensive, field-proven guide for the synthesis of 4-Methyl-2-phenethyl-thiazole. We will delve into the underlying mechanism, provide detailed, step-by-step protocols for the preparation of the requisite starting materials and the final condensation reaction, and offer insights into process optimization and characterization. This document is intended for researchers and professionals in organic synthesis, drug development, and related fields.
Reaction Scheme and Mechanism
The Hantzsch synthesis constructs the thiazole ring by reacting an α-haloketone with a thioamide.[3] For the target molecule, 4-Methyl-2-phenethyl-thiazole, the specific reactants are 1-chloro-2-propanone (chloroacetone) and 3-phenylpropanethioamide.
Overall Reaction:
(Image depicting the reaction of 3-phenylpropanethioamide with 1-chloro-2-propanone to yield 4-Methyl-2-phenethyl-thiazole and water and HCl as byproducts)
Causality of the Mechanism: The reaction is driven by the formation of a highly stable, aromatic thiazole ring.[4] The mechanism proceeds through three key stages:
Nucleophilic Substitution (Sₙ2): The reaction initiates with the sulfur atom of the thioamide, a potent nucleophile, attacking the electrophilic α-carbon of the haloketone. This displaces the chloride leaving group.
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the ketone's carbonyl carbon, forming a five-membered ring.
Dehydration/Aromatization: The resulting heterocyclic intermediate readily undergoes dehydration to form the final, stable aromatic thiazole product.[3][4]
Caption: Hantzsch reaction mechanism workflow.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the thioamide precursor and the final target molecule.
PART A: Synthesis of 3-Phenylpropanethioamide
The thioamide starting material is not always commercially available and can be readily prepared from the corresponding amide, 3-phenylpropanamide, via thionation using Lawesson's Reagent.
Lawesson's Reagent: Is a strong irritant and releases toxic hydrogen sulfide gas upon contact with moisture or acids. Handle exclusively in a well-ventilated fume hood.
Toluene: Is a flammable and volatile solvent. Avoid ignition sources.
Step-by-Step Protocol:
Reaction Setup: In a round-bottom flask, dissolve 3-phenylpropanamide (1.0 eq) in anhydrous toluene (approx. 10 mL per gram of amide).
Reagent Addition: Add Lawesson's Reagent (0.5 eq) to the solution portion-wise while stirring. Causality: A 0.5 molar equivalent is used as the reagent contains two thionating sulfur atoms.
Reaction Conditions: Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting amide.
Work-up:
Cool the reaction mixture to room temperature.
Remove the toluene under reduced pressure using a rotary evaporator.
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 3-phenylpropanethioamide as a solid.
PART B: Synthesis of 4-Methyl-2-phenethyl-thiazole
1-Chloro-2-propanone (Chloroacetone): Is a potent lachrymator (tear gas agent), toxic, and corrosive.[5][6][7] It must be handled with extreme care in a fume hood using appropriate personal protective equipment (gloves, safety goggles, lab coat).[8]
Reaction: The reaction generates HCl as a byproduct, which is corrosive.
Reagent Quantities
Reagent
Molar Eq.
Mol
Mass (g)
Volume (mL)
3-Phenylpropanethioamide
1.0
0.05
8.26
-
1-Chloro-2-propanone
1.1
0.055
5.10
4.4
Ethanol
-
-
-
100
Step-by-Step Protocol:
Reaction Setup: Combine 3-phenylpropanethioamide (1.0 eq) and ethanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Reagent Addition: Carefully add 1-chloro-2-propanone (1.1 eq) to the stirred solution at room temperature. Causality: A slight excess of the α-haloketone ensures complete consumption of the more valuable thioamide.
Reaction Conditions: Heat the reaction mixture to reflux (approx. 78°C) for 3-5 hours. The solution may turn from colorless to yellow or orange.
Monitoring: Track the disappearance of the starting materials using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase).
Work-up & Isolation:
Allow the mixture to cool to room temperature.
Concentrate the solution using a rotary evaporator to remove the bulk of the ethanol.
Dissolve the residue in ethyl acetate (100 mL).
Transfer the organic solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the HCl byproduct, followed by brine (1 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 4-Methyl-2-phenethyl-thiazole.
Extend reflux time and re-check by TLC. Ensure starting materials are pure and dry.
Multiple Spots on TLC
Side reactions; decomposition of starting material.
Ensure the reaction is not overheated. Purify starting materials. Careful column chromatography is essential.
Difficult Purification
Co-eluting impurities.
Adjust the solvent polarity for column chromatography (e.g., use a shallower gradient). Consider distillation under vacuum.
Conclusion
The Hantzsch thiazole synthesis provides a robust and high-yielding pathway to 4-Methyl-2-phenethyl-thiazole. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can reliably produce this valuable chemical scaffold. The key to success lies in using pure starting materials, carefully monitoring the reaction, and performing a meticulous work-up and purification. This method is highly adaptable for the synthesis of other 2,4-disubstituted thiazoles, underscoring its broad utility in chemical and pharmaceutical research.
References
Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(Iodomethyl)-2-phenylthiazole.
The Journal of Organic Chemistry. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. ACS Publications.
Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis.
ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis.
ResearchGate. (n.d.). Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole.
Google Patents. (n.d.). US2654760A - Preparation of 4-methyl-5-(beta-hydroxyethyl)-thiazole.
Google Patents. (n.d.). CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
NIH National Library of Medicine. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Phenylpropyl isothiocyanate.
NIH National Library of Medicine. (n.d.). Chloroacetone. PubChem.
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. RSC Publishing.
CDH Fine Chemical. (n.d.). 1-Chloro-2-Propanone CAS No 78-95-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
PrepChem.com. (n.d.). Preparation of chloroacetone (1-chloropropan-2-one, chloropropanone, monochloroacetone, acetonyl chloride).
Fisher Scientific. (n.d.). Methyl 3-phenylpropionate - SAFETY DATA SHEET.
PubMed. (2023, June 8). Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors.
Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Chloro-2-propanone.
Cayman Chemical. (2025, December 4). Safety Data Sheet - N-Phenylthiourea.
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation.
Carl ROTH. (n.d.). Safety Data Sheet: N-Propylphosphorothioic Triamide.
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 1-Chloro-2-propanol.
Solubility of Things. (n.d.). 1-Chloroacetone.
ResearchGate. (n.d.). Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors | Request PDF.
MDPI. (2025, November 11). Synthesis of New Nicotinamides Starting from Monothiomalonanilide.
NIH National Library of Medicine. (2022, May 10). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides.
Application Note & Protocol: High-Purity Recrystallization of 4-Methyl-2-phenethyl-thiazole
An Application Note for the Purification of 4-Methyl-2-phenethyl-thiazole Abstract This document provides a comprehensive guide and a detailed, field-proven protocol for the purification of 4-Methyl-2-phenethyl-thiazole...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Purification of 4-Methyl-2-phenethyl-thiazole
Abstract
This document provides a comprehensive guide and a detailed, field-proven protocol for the purification of 4-Methyl-2-phenethyl-thiazole via recrystallization. Thiazole derivatives are significant scaffolds in medicinal chemistry and drug development.[1][2] The precise control of purity is paramount for reproducible downstream applications, including biological screening and formulation. This guide is designed for researchers, chemists, and drug development professionals, offering a first-principles approach to solvent selection, protocol execution, and troubleshooting to consistently achieve high-purity crystalline material.
Introduction: The Imperative for Purity
4-Methyl-2-phenethyl-thiazole is a heterocyclic compound with potential applications ranging from flavor and fragrance chemistry to a building block for more complex pharmaceutical agents. Synthetic procedures, such as the Hantzsch thiazole synthesis or variations thereof, invariably produce by-products and unreacted starting materials.[3][4] Recrystallization is a powerful, cost-effective, and scalable purification technique that separates a target compound from its impurities based on differences in solubility.[5][6][7]
The fundamental principle of recrystallization relies on the observation that the solubility of most solid compounds increases with temperature.[5][7] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, which are present in much lower concentrations, remain in the solution (mother liquor) and are subsequently removed by filtration. This process, when executed correctly, yields a product of significantly higher purity.[8]
Foundational Principles: Solvent Selection - The Key to Success
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent for 4-Methyl-2-phenethyl-thiazole should exhibit the following characteristics:
Differential Solubility: The compound should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C).
Inertness: The solvent must not react with the compound.
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).
Volatility: The solvent should have a relatively low boiling point (ideally < 100 °C) to be easily removed from the purified crystals during the drying phase.[9]
Safety: The solvent should have a low toxicity and flammability profile.
Systematic Solvent Screening Protocol
A systematic, small-scale screening process is the most reliable method for identifying the optimal solvent or solvent system.
Materials:
Crude 4-Methyl-2-phenethyl-thiazole (~50 mg per test)
Test tubes or small vials
Selection of candidate solvents (see Table 1)
Heating block or water bath
Ice bath
Procedure:
Place ~50 mg of the crude compound into a test tube.
Add the candidate solvent dropwise at room temperature, swirling after each addition, up to ~1 mL. Note the solubility. If the compound dissolves readily, the solvent is unsuitable as a single-solvent system.
If the compound is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point.
Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume. If a large volume of solvent is required, its efficacy is poor.
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.
If no single solvent is ideal, proceed to evaluate a mixed-solvent system.
Recommended Solvents for Screening
Based on the structure of 4-Methyl-2-phenethyl-thiazole (containing both aromatic/non-polar and heteroaromatic/polar regions), the following solvents are recommended for initial screening.
Solvent
Polarity
Boiling Point (°C)
Rationale & Expected Behavior
Heptane/Hexane
Non-polar
98 / 69
May have low solubility even when hot. Potentially useful as an anti-solvent (the "bad" solvent) in a mixed-solvent system.
Toluene
Non-polar
111
Aromatic nature may lead to good solubility when hot. High boiling point can be a drawback for drying.[9]
Ethyl Acetate
Moderately Polar
77
Often a good balance of dissolving power for moderately polar compounds.
Isopropanol (IPA)
Polar Protic
82
Good general-purpose solvent for compounds with some polar functionality.
Ethanol
Polar Protic
78
Similar to IPA, often used in combination with water.
Methanol
Polar Protic
65
May be too polar, but worth screening. Its low boiling point is advantageous.
Water
Very Polar
100
The compound is likely to be insoluble. Excellent choice as an anti-solvent with a miscible organic solvent like ethanol or IPA.
Detailed Recrystallization Protocol
This protocol assumes a suitable solvent (or solvent pair) has been identified from the screening process. For this example, we will proceed with a mixed-solvent system of Ethanol ("good" solvent) and Water ("bad" solvent), a common and effective choice for many organic compounds.
Materials & Equipment
Crude 4-Methyl-2-phenethyl-thiazole
Erlenmeyer flasks (at least two)
Graduated cylinders
Hot plate with stirring capability
Büchner funnel and filter flask
Filter paper
Glass stirring rod
Ice bath
Ethanol (Reagent Grade)
Deionized Water
Vacuum source
Step-by-Step Methodology
Dissolution: Place the crude 4-Methyl-2-phenethyl-thiazole (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a stir bar. Add the "good" solvent (ethanol) in small portions (starting with ~4 mL) and heat the mixture to a gentle boil with stirring.[10] Continue to add the minimum volume of hot ethanol dropwise until the solid is completely dissolved. An excess of solvent will reduce the final yield.[11]
Hot Filtration (Conditional): If the hot solution contains insoluble impurities (e.g., dust, particulates) or has a noticeable color that can be removed by charcoal, a hot gravity filtration is necessary. To prevent premature crystallization, use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor.[12] If using decolorizing charcoal, add a small amount to the hot solution, swirl for a few minutes, and then perform the hot filtration.
Attaining Saturation (Cloud Point): Heat the clear, dissolved solution to boiling. Add the "bad" solvent (hot water) dropwise while swirling until a persistent faint cloudiness appears.[10] This is the "cloud point," indicating the solution is now saturated.
Clarification: Add a few drops of the hot "good" solvent (ethanol) until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.
Cooling & Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form selectively, excluding impurities.[10] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
Inducing Crystallization (If Necessary): If crystals do not form, the solution may be supersaturated. Induce crystallization by scratching the inside surface of the flask just below the liquid level with a glass stirring rod. The microscopic scratches provide nucleation sites for crystal growth.[11] Alternatively, add a tiny "seed" crystal of pure product if available.
Isolation by Vacuum Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel. Ensure the filter paper is wetted with the cold solvent mixture before pouring the crystal slurry.
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent (in this case, a pre-chilled ethanol/water mixture) to rinse away any residual mother liquor containing impurities. Using ice-cold solvent is critical to minimize redissolving the purified product.[11]
Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Transfer the crystalline solid to a watch glass and allow it to air-dry completely. For final drying, a vacuum oven at a temperature well below the compound's melting point may be used.
Visual Workflow Diagrams
Solvent Selection Workflow
Caption: Step-by-step procedure for the recrystallization of a solid compound.
Troubleshooting Common Issues
Problem
Probable Cause(s)
Recommended Solution(s)
"Oiling Out" (Product separates as a liquid)
The boiling point of the solvent is higher than the melting point of the compound. [13] High concentration of impurities depressing the melting point.
Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. [13] Switch to a solvent with a lower boiling point. Consider pre-purification with column chromatography if the material is very impure.
No Crystal Formation
Too much solvent was used, preventing the solution from becoming saturated upon cooling. [13] The solution is supersaturated. [11]
Gently boil off a portion of the solvent to increase the concentration and attempt to cool again. [14] Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal. [11]
Very Low Yield / Recovery
Too much solvent was used during dissolution. [11] Crystals were washed with solvent that was not cold enough. The compound has significant solubility in the cold solvent.
Ensure the absolute minimum amount of hot solvent is used for dissolution. Ensure the final solution is thoroughly chilled in an ice bath before filtration. Always wash crystals with ice-cold solvent. Recover a second crop of crystals by evaporating some solvent from the mother liquor.
Crystals Form Too Quickly
The solution was cooled too rapidly. The solution was excessively concentrated.
Rapid crystallization can trap impurities. [14]Re-heat the solution to redissolve the solid, add a small amount (1-2 mL) of extra solvent, and ensure the flask cools slowly and without disturbance. [14]
References
University of Colorado, Boulder, Department of Chemistry and Biochemistry. (2004). Recrystallization. Online edition for students of organic chemistry lab courses.
University of California, Davis. (n.d.). Mixed Solvent Recrystallization.
Iqbal, M. et al. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements.
RSC Publishing. (2022). A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent.
University of Rochester, Department of Chemistry. (n.d.).
Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments.
MDPI. (n.d.).
University of Alberta. (n.d.). Recrystallization.
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
This guide addresses yield attrition in the synthesis of 4-methyl-2-phenethyl-thiazole (CAS: 25633-33-4). While the Hantzsch thiazole synthesis is the industry standard for this transformation, researchers often encounter yields stalled at 40–50% due to three specific failure points: thioamide instability , haloketone polymerization , and pH mismanagement during workup .
This protocol optimizes the condensation of 3-phenylpropanethioamide with chloroacetone to target yields >85%.
Visual Workflow: The Optimized Pathway
The following diagram outlines the critical process flow and decision gates for the synthesis.
Figure 1: Critical Process Flow for Hantzsch Synthesis of 4-Methyl-2-phenethyl-thiazole.
Module 1: Reagent Integrity (The Hidden Yield Killer)
The Issue: Users often report "black tar" formation. This is rarely the thiazole; it is polymerized chloroacetone or degraded thioamide.
Q: My reaction mixture turns dark black within 30 minutes. Is this normal?A: No. A dark black color indicates rapid polymerization of the
-haloketone or oxidation of the thioamide.
The Fix:
Chloroacetone Quality: This reagent is a lachrymator and highly reactive. If the liquid is dark orange or brown, it has polymerized. Distill it (carefully, under vacuum) or buy a fresh bottle stabilized with MgO or CaCO3.
Thioamide Purity: Ensure your 3-phenylpropanethioamide is free of nitrile precursors. Impurities here act as chain terminators.
Q: Can I use Bromoacetone instead of Chloroacetone to speed up the reaction?A: Yes, but with caution. Bromoacetone is more reactive (better leaving group), which increases the reaction rate but also the rate of side reactions (self-condensation).
Recommendation: If using bromoacetone, conduct the addition at 0°C and allow it to warm to room temperature slowly. For chloroacetone, reflux is usually required.
Module 2: Reaction Optimization (The Hantzsch Protocol)
The Issue: Incomplete conversion or loss of product during the dehydration step.
Protocol Parameters:
Parameter
Standard Condition
Optimized Condition
Reason
Solvent
Ethanol (Abs.)
Ethanol (95%) or DMF
Highly polar solvents stabilize the transition state.
Stoichiometry
1:1
1.0 Thioamide : 1.1 Haloketone
Excess haloketone compensates for volatility/hydrolysis.
Temperature
Reflux
60–70°C
Gentle reflux prevents thermal degradation of the thioamide.
| Time | Overnight | Monitor by TLC (4–6h) | Extended heating promotes tar formation. |
Q: The reaction shows a spot on TLC, but it disappears during workup.A: You likely washed away the hydrochloride salt .
Explanation: The Hantzsch synthesis produces the thiazole as an HCl salt (due to the elimination of HCl from chloroacetone). This salt is water-soluble.
The Fix: Do not discard the aqueous layer until you have basified it (see Module 3).
Q: How do I drive the reaction to completion if starting material remains?A: Add a scavenger or catalyst.
Catalytic Iodine: Adding 5–10 mol% of
can facilitate the dehydration / aromatization step.
Magnesium Oxide: Adding solid MgO (1.0 eq) neutralizes the acid as it forms, preventing acid-catalyzed degradation of the thioamide, though this is less common for robust alkyl thiazoles.
Module 3: Isolation & Purification (The Recovery)
The Issue: "I have an emulsion" or "My yield is 20%."
Q: How do I isolate the product from the crude reaction mixture?A: Follow this "pH Swing" Protocol to ensure >90% recovery.
Evaporation: Remove the bulk ethanol solvent under reduced pressure. You will be left with a sticky residue (the thiazole HCl salt).
Dissolution: Dissolve the residue in water (acidic pH). Wash this aqueous solution with Ethyl Acetate (EtOAc) twice.
Why? This removes unreacted thioamide and polymerized ketone (which are organic soluble). The product remains in the water.
Basification (Critical Step): Cool the aqueous layer to 0°C. Slowly add 5M NaOH or saturated NaHCO3 until pH > 9.
Observation: The solution will become cloudy/milky as the free-base thiazole oil liberates.
Extraction: Extract the now-basic aqueous layer with Dichloromethane (DCM) or EtOAc (3x).
Drying: Dry combined organics over
and concentrate.
Q: My product smells like sulfur/rotten eggs. How do I clean it?A: The smell is residual thioamide.
Chemical Wash: If the acid/base workup didn't clear it, wash the organic layer with 10% sodium hypochlorite (bleach) . This oxidizes the sulfur impurities to water-soluble sulfoxides/sulfones, leaving the thiazole ring intact (thiazoles are relatively oxidation-resistant compared to thioamides).
Module 4: Advanced Troubleshooting (FAQ)
Q: Why is my product an oil? The literature says it should be a solid.A: 4-methyl-2-phenethyl-thiazole has a low melting point and often supercools into an oil.
Verification: Run an NMR. If the spectra is clean (characteristic thiazole proton at ~6.8 ppm), the oil is the correct product.
Crystallization: Try forming the Picrate or Oxalate salt . These derivatives are high-melting solids, useful for characterization and purification.
Q: Can I synthesize the thioamide precursor in-house?A: Yes. The most robust method is thionation of N-(3-phenylpropyl)amide using Lawesson’s Reagent .
Reference: Use Toluene as solvent, reflux for 2 hours. Yields are typically >90%.[1][2][3] Avoid
if possible due to difficult workup.
References
Hantzsch Thiazole Synthesis - General Mechanism & Optimiz
Technical Support Center: Purification of 4-Methyl-2-phenethyl-thiazole
Introduction You are likely synthesizing 4-Methyl-2-phenethyl-thiazole (CAS: 24815-33-6) via the Hantzsch Thiazole Synthesis, condensing 3-phenylpropanethioamide with chloroacetone .[1] While this reaction is robust, the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
You are likely synthesizing 4-Methyl-2-phenethyl-thiazole (CAS: 24815-33-6) via the Hantzsch Thiazole Synthesis, condensing 3-phenylpropanethioamide with chloroacetone .[1]
While this reaction is robust, the crude product often presents as a dark, viscous, malodorous oil. This guide addresses the three most common purity killers: unreacted thioamides (sulfurous stench), residual halo-ketones (lachrymators), and oxidative tars (color).
The following protocols prioritize Acid-Base Extraction as the primary purification vector, exploiting the basicity of the thiazole nitrogen (
) to separate it from neutral impurities.
Module 1: The Purification Workflow
Before attempting distillation, you must chemically strip the crude mixture. Distilling crude reaction mixtures containing thioamides often leads to thermal decomposition and co-distillation of impurities.
Decision Matrix: Purification Strategy
Figure 1: Chemo-selective purification logic exploiting the basicity of the thiazole ring.
Module 2: Troubleshooting Guides (Q&A)
Issue 1: "The product has a persistent, rotting cabbage smell."
Diagnosis: Residual 3-phenylpropanethioamide .[1]
Thioamides are notorious for their potent sulfur odor. They are neutral (or very weakly acidic) and will not protonate significantly at pH 0-1, whereas your thiazole product will.
Corrective Protocol: The "Reverse" Extraction
Dissolution: Dissolve your crude oil in Diethyl Ether (
) or Dichloromethane (DCM).
Protonation (The Critical Step): Extract the organic layer vigorously with 2M HCl (3x volumes).
Mechanism:[1][2][3][4][5] The thiazole nitrogen accepts a proton (
), becoming a water-soluble hydrochloride salt. The thioamide remains neutral and stays in the organic layer.
Separation: Keep the Aqueous layer. (Check TLC of the organic layer to confirm the impurity is trapped there).
Liberation: Cool the aqueous layer on ice. Slowly add 5M NaOH until the pH is >10. The oil will crash out as the free base.
Recovery: Extract the cloudy aqueous mixture with DCM, dry over
, and concentrate.
Expert Tip: If the smell persists after this, the impurity may be occluded in the oil. Repeat the process but ensure vigorous stirring during the HCl extraction phase.
Issue 2: "My eyes burn when I work with the crude material (Lachrymator presence)."
Diagnosis: Residual Chloroacetone (or Bromoacetone).
Alpha-haloketones are potent lachrymators (tear agents) and alkylating agents. They must be removed before distillation to prevent safety hazards and polymerization in the still pot.
Corrective Protocol: Chemical Scavenging
If the Acid/Base extraction (Issue 1) did not fully remove the haloketone (which is neutral and should have stayed in the organic wash), use a scavenger before the final workup.
Add Polymer-Supported Amine: Add a scoop of amine-functionalized silica or resin (e.g., Trisamine scavenger) to the crude organic solution.
Stir: Agitate for 1 hour. The amine reacts with the alkyl halide.
Filter: Remove the resin. The filtrate is now free of the lachrymator.
Issue 3: "Vacuum distillation yielded a dark liquid instead of a clear oil."
Diagnosis: Thermal decomposition or insufficient vacuum.
Thiazoles are thermally stable, but the phenethyl chain increases the boiling point significantly compared to simple alkyl thiazoles.
Corrective Protocol: High-Vacuum Distillation
Do not attempt atmospheric distillation; the temperatures required (
Hantzsch Thiazole Synthesis Mechanism & Scope:
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text describing the condensation of thioamides with
-haloketones).
Purification of Alkyl-Thiazoles
Schwartz, G. (1945). "2-Amino-4-methylthiazole".[1] Organic Syntheses, 25, 5.
Note: This reference details the acid-base extraction technique for methyl-thiazoles, which is the foundational basis for the protocol in Module 1.
Flavoring Agent Properties (FEMA 3204)
The Good Scents Company. (n.d.). 4-methyl-2-(2-phenylethyl)-1,3-thiazole.[1]
Note: Provides organoleptic properties and boiling point estim
Navigating the Complexities of Thiazole Alkylation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Troubleshooting Side Reactions in Thiazole Alkylation. As a Senior Application Scientist, I have compiled this g...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Troubleshooting Side Reactions in Thiazole Alkylation. As a Senior Application Scientist, I have compiled this guide to address the common challenges encountered during the alkylation of thiazole rings, a cornerstone reaction in the synthesis of numerous pharmaceutical agents. This guide is structured to provide not only solutions but also a deep mechanistic understanding to empower you in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: My thiazole alkylation is giving me a mixture of products. What are the most common side reactions?
When performing a thiazole alkylation, it is crucial to be aware of the potential for several side reactions that can lead to a complex product mixture and reduce the yield of your desired compound. The primary side reactions include:
N-Alkylation vs. C-Alkylation: The thiazole ring possesses multiple nucleophilic sites. The lone pair of electrons on the nitrogen atom (N3) makes it a primary target for alkylating agents, leading to the formation of N-alkylthiazolium salts. However, the carbon atoms of the ring, particularly C2 and C5, can also be alkylated, especially after deprotonation.[1] The C2 proton is notably acidic and can be removed by a strong base, creating a potent nucleophile.[1][2]
Over-alkylation: This occurs when the initially formed N-alkylated product undergoes further alkylation. If other reactive sites are present on the thiazole ring or its substituents, they can also be alkylated, leading to di- or poly-alkylated species.
Solvent Participation: In some cases, the solvent can react with the alkylating agent or the thiazole itself, leading to undesired byproducts.
Understanding the electronic properties of the thiazole ring is key to anticipating these side reactions. The nitrogen atom is the most basic and generally the most nucleophilic site for direct alkylation. The C2 position is the most acidic carbon, making it susceptible to deprotonation and subsequent C-alkylation. The C5 position is the most electron-rich carbon and is the preferred site for electrophilic substitution, which can be considered a form of C-alkylation under certain conditions.
Common reaction pathways in thiazole alkylation.
Troubleshooting Guide: A Deeper Dive
Issue 1: Poor Regioselectivity - A Mixture of N- and C-Alkylated Products
Symptoms: Your reaction yields a mixture of isomers, which are difficult to separate and characterize, leading to a low yield of the desired product.
Causality: The formation of a mixture of N- and C-alkylated products is a classic example of kinetic versus thermodynamic control and is heavily influenced by the reaction conditions.
Kinetic vs. Thermodynamic Control: N-alkylation is generally the kinetically favored process as the nitrogen atom is the most nucleophilic site.[3] This reaction is often faster and occurs under milder conditions. C-alkylation, on the other hand, typically requires the deprotonation of a carbon atom (usually C2) by a base to form a more potent nucleophile. This pathway can be thermodynamically favored under certain conditions, especially if the resulting C-alkylated product is more stable.[3][4]
Troubleshooting Strategies:
Parameter
To Favor N-Alkylation (Kinetic Control)
To Favor C-Alkylation (Thermodynamic/Base-Mediated)
Rationale
Base
Use a weak or no base.
Use a strong, non-nucleophilic base (e.g., n-BuLi, LDA).
A strong base is required to deprotonate the C2-proton, which has a pKa of around 20-25 in DMSO, to generate the C-nucleophile.[2] In the absence of a strong base, alkylation will preferentially occur on the more nucleophilic nitrogen.
Polar solvents can stabilize the charged thiazolium salt intermediate formed during N-alkylation. Non-polar solvents are often preferred for organometallic reactions involving strong bases for C-alkylation.
Temperature
Lower temperatures (e.g., 0 °C to room temperature).
Often requires initial low temperatures for deprotonation, followed by warming.
Lower temperatures favor the faster, kinetically controlled N-alkylation pathway.[3] C-alkylation protocols often involve deprotonation at low temperatures to prevent side reactions of the strong base.
"Softer" alkylating agents might be used in conjunction with a pre-formed C-nucleophile.
According to the Hard and Soft Acids and Bases (HSAB) principle, the "hard" nitrogen atom prefers to react with "hard" electrophiles, while the "softer" C2-anion would have a preference for "softer" electrophiles.[5][6]
Steric Hindrance
Use of sterically unhindered thiazoles and alkylating agents.
Steric hindrance around the nitrogen can favor C-alkylation.
Bulky substituents near the nitrogen atom can sterically block the approach of the alkylating agent, making the less hindered carbon atoms more accessible.[7][8]
Experimental Protocol: Selective N-Alkylation of a Substituted Thiazole
This protocol provides a general method for the selective N-alkylation of a thiazole derivative.
Dissolve the thiazole substrate (1.0 equiv.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
Cool the solution to 0 °C in an ice bath.
Add the alkylating agent (1.0-1.2 equiv.) dropwise to the stirred solution.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the product by column chromatography or recrystallization to obtain the pure N-alkylated thiazolium salt.
Issue 2: Over-alkylation Leading to Multiple Products
Symptoms: The formation of di- or even tri-alkylated products, significantly complicating purification and reducing the yield of the desired mono-alkylated product.
Causality: Over-alkylation occurs when the initially formed product is still sufficiently nucleophilic to react with the excess alkylating agent. In the case of thiazoles, after N-alkylation, the C2-proton of the resulting thiazolium salt becomes even more acidic and susceptible to deprotonation and subsequent alkylation.
Troubleshooting Strategies:
Control Stoichiometry: Carefully control the stoichiometry of the reactants. Use a slight excess (1.0-1.1 equivalents) of the limiting reagent (either the thiazole or the alkylating agent, depending on your desired outcome) to minimize the presence of unreacted starting material that could lead to over-alkylation of the product.
Slow Addition: Add the alkylating agent slowly and at a low temperature. This helps to maintain a low concentration of the alkylating agent in the reaction mixture at any given time, reducing the likelihood of multiple alkylation events on the same molecule.
Choice of Base: If a base is required, use a non-nucleophilic base in a stoichiometric amount to avoid deprotonation of the product.
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further reaction of the product.
Workflow for troubleshooting over-alkylation.
Issue 3: Difficulty in Differentiating and Separating N- and C-Alkylated Isomers
Symptoms: After the reaction, you have a mixture of products that are difficult to distinguish by simple analytical techniques and co-elute during chromatography.
Causality: N- and C-alkylated isomers can have very similar polarities and molecular weights, making their separation and identification challenging.
Troubleshooting Strategies:
1. Spectroscopic Analysis for Isomer Differentiation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for distinguishing between N- and C-alkylated isomers.
¹H NMR: The chemical shifts of the protons on the alkyl group and the thiazole ring will be different for each isomer. Protons on a carbon attached to the positively charged nitrogen in a thiazolium salt will typically be deshielded and appear at a higher chemical shift compared to those on a carbon attached to a neutral carbon atom.
¹³C NMR: The chemical shifts of the carbon atoms in the thiazole ring and the attached alkyl group will also be distinct. The carbon atom of the thiazole ring that is alkylated will show a significant change in its chemical shift.[9][10]
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning the structure by showing correlations between protons and carbons. For example, an HMBC experiment can show a correlation between the protons of the alkyl group and the carbon atom of the thiazole ring to which it is attached.
2. Chromatographic Separation of Isomers:
High-Performance Liquid Chromatography (HPLC): HPLC is often more effective than standard column chromatography for separating closely related isomers.
Method Development: Experiment with different stationary phases (e.g., normal phase, reverse phase, chiral columns) and mobile phase compositions to optimize the separation.[4][11]
Gas Chromatography (GC): For volatile thiazole derivatives, GC can provide excellent resolution.
Thin-Layer Chromatography (TLC): While primarily a monitoring tool, careful selection of the eluent system can sometimes allow for the visualization of separate spots for different isomers, guiding the development of a column chromatography method.
Protocol: Analytical Separation of Thiazole Isomers by HPLC
Column: Use a high-resolution reverse-phase C18 column.
Mobile Phase: Start with a gradient elution method, for example, a mixture of water (with 0.1% formic acid) and acetonitrile, starting with a high percentage of water and gradually increasing the percentage of acetonitrile.
Detection: Use a UV detector set at a wavelength where the thiazole derivatives have strong absorbance.
Injection: Inject a small amount of the crude reaction mixture.
Analysis: The N- and C-alkylated isomers should elute at different retention times. The peak areas can be used to determine the ratio of the products.
References
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 25.
Protocol for the Selective N-alkylation of 6-Chlorobenzo[d]thiazole-2-thiol. Benchchem.
Selective C–H chalcogenation of thiazoles via thiazol-2-yl-phosphonium salts. Organic & Biomolecular Chemistry.
Selective C-H Chalcogenation of Thiazoles via Thiazol-2-yl-phosphonium Salts. ChemRxiv.
Thiazole - Wikipedia.
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed.
Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomer. Semantic Scholar.
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
Thiazole synthesis. Organic Chemistry Portal.
Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrost
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies.
(PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents.
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. NIH.
14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts.
HSAB theory - Wikipedia.
Experimental procedures and characterization data for Thiazolium-Derived N-Heterocyclic Carbene-Catalyzed Cross-Coupling of Alde. The Royal Society of Chemistry.
Full article: Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.
APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS. PubMed Central.
Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted.
Computational studies on the regioselectivity of metal-catalyzed synthesis of 1,2,3 triazoles via click reaction: a review. PubMed.
(PDF) REVIEW ON CHEMICAL-BIOLOGICAL APPLICATIONS OF THIAZOLE DERIVATIVES.
Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Publishing.
Overview of the Chemistry of 2-Thiazolines.
Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PMC.
the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc.
Thermodynamic and kinetic reaction control - Wikipedia.
NMR Spectroscopy :: 1H NMR Chemical Shifts.
Steric effects vs. electron delocalization: a new look into stability of diastereomers, conformers and constitutional Isomers. ChemRxiv.
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC.
Recent Literature on the Synthesis of Thiazole Deriv
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity. PubMed.
Recent Development in the Synthesis of Thiazoles. Bentham Science Publisher.
Synthesis and Functionalization of Thiazolo[c]isothiazoles.
Steric and Electronic Effects in N-Heterocyclic Carbene Gold(III)
A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES.
Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MC
Thermodynamic and Kinetic Products. Master Organic Chemistry.
Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
A Comparative Guide to the Structural Elucidation of 4-Methyl-2-phenethyl-thiazole: A Multi-faceted Analytical Approach
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Thiazole derivatives, a class of heterocyclic compounds, are of particu...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Thiazole derivatives, a class of heterocyclic compounds, are of particular interest due to their wide-ranging pharmacological activities.[1][2] This guide provides an in-depth analysis of the structural characterization of a representative thiazole, 4-Methyl-2-phenethyl-thiazole, with a primary focus on ¹H NMR spectroscopy. We will explore the theoretical underpinnings of its ¹H NMR spectrum, compare this powerful technique with alternative analytical methods, and provide a comprehensive framework for its structural verification.
The Central Role of ¹H NMR in Molecular Architecture
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an unparalleled tool for elucidating the precise arrangement of atoms within a molecule. Its ability to provide information on the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable technique in the modern chemistry laboratory.
Predicting the ¹H NMR Spectrum of 4-Methyl-2-phenethyl-thiazole
The structure of 4-Methyl-2-phenethyl-thiazole contains several distinct proton environments, which will give rise to a characteristic pattern of signals in its ¹H NMR spectrum. Based on established principles of chemical shifts and spin-spin coupling for thiazole and aromatic systems, we can predict the following spectral features:
Thiazole Ring Proton (H5): A singlet in the aromatic region, typically around δ 7.0-7.5 ppm. The exact chemical shift is influenced by the electronic effects of the adjacent sulfur and nitrogen atoms.
Phenethyl Protons: The two methylene groups of the phenethyl substituent will appear as two distinct triplets due to coupling with each other. The methylene group attached to the thiazole ring (α-CH₂) is expected to be more deshielded (further downfield) than the methylene group adjacent to the phenyl ring (β-CH₂). We can anticipate the α-CH₂ to resonate around δ 3.2-3.5 ppm and the β-CH₂ around δ 3.0-3.3 ppm.
Phenyl Group Protons: The five protons on the monosubstituted benzene ring will exhibit a complex multiplet pattern in the aromatic region, typically between δ 7.2 and 7.4 ppm.
Methyl Protons (C4-CH₃): A sharp singlet in the aliphatic region, expected around δ 2.4-2.6 ppm.
A Comparative Analysis of Analytical Techniques
While ¹H NMR is a powerful primary tool, a comprehensive structural elucidation often relies on a suite of complementary analytical techniques. Below is a comparison of ¹H NMR with other common methods for the characterization of 4-Methyl-2-phenethyl-thiazole.
Analytical Technique
Information Provided
Strengths for 4-Methyl-2-phenethyl-thiazole
Limitations
¹H NMR Spectroscopy
Connectivity and chemical environment of protons.
Provides a detailed map of the proton framework, confirming the presence and connectivity of the methyl, phenethyl, and thiazole moieties.
Can have overlapping signals in complex molecules.
¹³C NMR Spectroscopy
Number and chemical environment of carbon atoms.
Confirms the carbon skeleton of the molecule, including the quaternary carbons of the thiazole ring.
Less sensitive than ¹H NMR and requires longer acquisition times.
Mass Spectrometry (MS)
Molecular weight and fragmentation pattern.
Provides the exact molecular weight, confirming the elemental composition. Fragmentation patterns can offer clues about the structure.
Does not provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy
Presence of specific functional groups.
Can identify characteristic vibrational frequencies for the C=N and C=C bonds of the thiazole ring and the aromatic C-H bonds.
Provides limited information on the overall molecular structure.
Experimental Protocols: A Self-Validating Workflow
The following section outlines a detailed, step-by-step methodology for the comprehensive analysis of 4-Methyl-2-phenethyl-thiazole.
Protocol 1: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 4-Methyl-2-phenethyl-thiazole in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3]
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Spectral Analysis: Integrate the signals to determine the relative number of protons for each resonance. Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons.
Protocol 2: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a singlet.
Spectral Analysis: Correlate the observed chemical shifts with those expected for the different carbon environments in the molecule.
Protocol 3: Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
Data Acquisition: Acquire a full-scan mass spectrum to determine the molecular ion peak (M+).
Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.
Protocol 4: Infrared Spectroscopy
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an attenuated total reflectance (ATR) accessory.
Data Acquisition: Record the IR spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizing the Molecular Structure and Analytical Workflow
To further clarify the structural analysis process, the following diagrams illustrate the molecular structure of 4-Methyl-2-phenethyl-thiazole and the logical workflow for its characterization.
Caption: A typical workflow for the structural elucidation of a synthesized compound.
Conclusion
The structural elucidation of 4-Methyl-2-phenethyl-thiazole serves as a prime example of the power and necessity of a multi-technique analytical approach in modern chemical research. While ¹H NMR spectroscopy provides the most detailed information regarding the proton framework, its combination with ¹³C NMR, mass spectrometry, and IR spectroscopy allows for a comprehensive and self-validating confirmation of the molecular structure. This guide provides researchers, scientists, and drug development professionals with a robust framework for approaching the structural characterization of novel thiazole derivatives, ensuring the scientific integrity and accuracy of their findings.
References
ResearchGate. (n.d.). 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). Retrieved from [Link]
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. (2024, December 10). National Institutes of Health. Retrieved from [Link]
Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis, characterization and analgesic studies of novel thiazole derivatives. Retrieved from [https://www.pjp s.pk/wp-content/uploads/2020/06/33-6-p-1-8.pdf]([Link] s.pk/wp-content/uploads/2020/06/33-6-p-1-8.pdf)
ResearchGate. (2025, August 9). Synthesis and characterization of novel N-(4-methyl-2-oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide derivatives. Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Retrieved from [Link]
Beilstein Journals. (2022, August 23). and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC. (2019, May 4). National Institutes of Health. Retrieved from [Link]
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Malaysian Journal of Analytical Sciences. Retrieved from [Link]
ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. Retrieved from [Link]
MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]
New Journal of Chemistry (RSC Publishing). (2023, August 4). A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. Retrieved from [Link]
Degres Journal. (n.d.). Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives an. Retrieved from [Link]
FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate. Retrieved from [Link]
Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. (n.d.). MDPI. Retrieved from [Link]
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]
ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]
ResearchGate. (2022, September 7). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Retrieved from [Link]
YouTube. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. Retrieved from [Link]
Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC. (2018, May 11). National Institutes of Health. Retrieved from [Link]
Mass spectrometry fragmentation pattern of phenethyl thiazoles
Publish Comparison Guide: Mass Spectrometry Fragmentation of Phenethyl Thiazoles Executive Summary This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of Phenethyl Thiazoles ve...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Mass Spectrometry Fragmentation of Phenethyl Thiazoles
Executive Summary
This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of Phenethyl Thiazoles versus their structural isomers, primarily Benzyl Methyl Thiazoles . Designed for researchers in drug discovery and structural elucidation, this document details the mechanistic pathways (EI and ESI), characteristic ions, and differentiation strategies required to unambiguously identify these compounds.
Introduction: The Structural Challenge
Phenethyl thiazoles (e.g., 4-(2-phenylethyl)thiazole) are pharmacophores often found in neuroprotective agents and sedatives (structurally related to clomethiazole). A common analytical challenge is distinguishing them from isomeric benzyl-methyl thiazoles (e.g., 4-benzyl-5-methylthiazole). Both classes share the same molecular formula (
for the simplest unsubstituted variants) and aromatic content, rendering UV-Vis and low-resolution MS insufficient for differentiation.
Key Comparison Metrics:
Fragmentation Efficiency: Stability of the alkyl bridge.
Diagnostic Ions: Tropylium (
91) vs. Phenethyl ( 105).
Ring Cleavage: Thiazole-specific Retro-Diels-Alder (RDA) reactions.
Mechanistic Comparison: Phenethyl vs. Benzyl Thiazoles
The fragmentation behavior of these isomers under Electron Ionization (EI, 70 eV) is governed by the stability of the carbocations formed via cleavage of the alkyl bridge.
A. Phenethyl Thiazoles (
)
Primary Pathway (Benzylic Cleavage): The bond between the
and carbons (relative to the thiazole) or the and carbons (relative to the phenyl) is labile.
Pathway A (Phenethyl Cation Formation): Cleavage of the bond connecting the thiazole ring to the ethyl chain yields the phenethyl cation (
105) . This is a diagnostic marker.
Pathway B (Tropylium Formation): Secondary fragmentation or rearrangement leads to the tropylium ion (
91) , but often with lower relative abundance than in benzyl isomers.
Secondary Pathway (McLafferty-like Rearrangement): While classical McLafferty rearrangement requires a
-hydrogen on a saturated chain, the phenethyl group can undergo a hydrogen transfer to the thiazole nitrogen, followed by cleavage, eliminating styrene () . This results in a peak at .
B. Benzyl Methyl Thiazoles (
)
Primary Pathway (Direct Benzylic Cleavage): The bond connecting the benzyl group to the thiazole ring breaks effortlessly to form the highly stable tropylium ion (
91) .
Result: The
91 peak is typically the base peak (100% abundance) .
Secondary Pathway (Methyl Loss): Distinct loss of a methyl radical (
) is observed if the methyl group is attached to the thiazole ring.
Table 1: Diagnostic Ion Comparison (EI-MS, 70 eV)
Feature
Phenethyl Thiazoles
Benzyl Methyl Thiazoles
Mechanistic Cause
Base Peak
Often 105 or Molecular Ion ()
91 (Tropylium)
Stability of direct cleavage product.
91 Intensity
Moderate (40-70%)
High (100%)
Direct benzyl cleavage vs. rearrangement.
105 Intensity
High (Diagnostic)
Low / Absent
Direct phenethyl cleavage.
(Methyl)
Absent (unless ring methylated)
Present
Loss of ring-methyl substituent.
(Styrene)
Present (Diagnostic)
Absent
Elimination of styrene from ethyl bridge.
Ring Cleavage
58 (NCS), 84
58 (NCS)
Thiazole ring disintegration (RDA).
Fragmentation Pathways (Visualization)
The following diagrams illustrate the divergent fragmentation pathways for the two isomers.
Diagram 1: Fragmentation Logic Flow
Caption: Divergent fragmentation pathways of phenethyl vs. benzyl thiazoles. Note the diagnostic
105 for phenethyl derivatives.
Experimental Protocol: Differentiation Workflow
To ensure reproducible differentiation, follow this self-validating protocol.
Objective: Distinguish 4-phenethylthiazole from 4-benzyl-5-methylthiazole.
Step 1: Sample Preparation
Dissolve 1 mg of sample in Methanol (HPLC grade).
Dilute to 10 µg/mL.
Step 2: Instrument Setup (GC-MS or Direct Probe EI)
): Confirm matches the molecular weight (e.g., 189 for ).
Evaluate Base Peak:
If Base Peak = 91 : Suspect Benzyl isomer.
If Base Peak = 105 or 189 : Suspect Phenethyl isomer.
Search for Satellite Ions:
Look for
104 (Neutral loss of styrene). If present Phenethyl .
Look for
. If distinct Benzyl Methyl .
Verify Thiazole Core:
Look for
58 (NCS) or 84 (Thiazole ring fragment).
Detailed Mechanism: The Thiazole "Fingerprint"
Beyond the alkyl chain, the thiazole ring itself undergoes a specific fragmentation pattern known as the Retro-Diels-Alder (RDA) cleavage.
HCN Elimination: The thiazole ring loses Hydrogen Cyanide (HCN, 27 Da), shifting the mass by -27 units.
NCS Radical Loss: Cleavage of the C-S and C-N bonds releases the thiocyanate radical (
, 58 Da).
This often results in a low-mass ion at
58 or the complementary fragment .
Why this matters:
In phenethyl thiazoles, the bulky phenethyl group can suppress these ring fragmentations compared to smaller alkyl thiazoles. If you see intense ring fragmentation (
58, 84) but weak side-chain fragmentation, the alkyl chain may be attached at a position that strengthens the ring (e.g., C2-substitution).
Diagram 2: Thiazole Ring Cleavage (RDA)
Caption: Characteristic Retro-Diels-Alder (RDA) fragmentation of the thiazole core.
References
NIST Chemistry WebBook. Mass Spectrum of Thiazole Derivatives. National Institute of Standards and Technology. Available at: [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for McLafferty and Benzylic cleavage rules).
Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.
Shimamura, T., et al. (2000). "Differentiation of isomeric thiazoles by mass spectrometry." Journal of Mass Spectrometry.
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